
methyl 3-(benzyloxy)-2-methylpropanoate
Descripción general
Descripción
Methyl 3-(benzyloxy)-2-methylpropanoate, also known as MBMP, is an organic compound with the molecular formula C11H14O3. It is a colorless liquid that is miscible in most organic solvents. MBMP is a versatile reagent used in a wide range of applications in both organic and inorganic chemistry. It is used as a building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers and other materials.
Aplicaciones Científicas De Investigación
Synthesis of Antibiotics : Methyl 3-(benzyloxy)-2-methylpropanoate has been used in the synthesis of antibiotics, particularly as a precursor for 1β-methylcarbapenem antibiotics. A study describes a new synthetic route involving the chelation-controlled aldol reaction (Shirai & Nakai, 1989).
Peptide Synthesis : It's utilized in the synthesis of novel 2H-azirin-3-amines, serving as a building block for dipeptide synthesis, such as Aib-Hyp (Aib = 2-aminoisobutyric acid, Hyp = 4-hydroxyproline) (Breitenmoser et al., 2001).
Liquid-Crystalline Phase Design : This compound plays a role in the design of spherical supramolecular dendrimers that exhibit novel thermotropic cubic liquid-crystalline phases. Such applications are significant in materials science and nanotechnology (Balagurusamy et al., 1997).
Organometallic Chemistry : In the field of organometallic chemistry, methyl 3-(benzyloxy)-2-methylpropanoate is used in synthesizing and characterizing benzyloxy-functionalized diiron 1,3-propanedithiolate complexes. These complexes are relevant to the active site of [FeFe]-Hydrogenases, enzymes crucial for hydrogen production (Song et al., 2012).
Synthesis of Supramolecular Structures : It's involved in the synthesis of self-assembling monodendrons, which form cylindrical and spherical supramolecular dendrimers. These structures have potential applications in the creation of nanoscale materials (Percec et al., 1998).
Electrochemical Applications : The compound is also integral in creating benzyloxy-functionalized polypyrrole derivates. These derivates exhibit interesting electrochromic properties and have potential applications in sensors and other electronic devices (Almeida et al., 2017).
Biocatalytic Reactions : In the field of biocatalysis, it's used in the regioselective acylation of primary hydroxyl groups in derivatives of methyl 3-(benzyloxy)-2-methylpropanoate. These reactions are essential for synthesizing specific organic compounds with high selectivity (Kumar et al., 2015).
Fluorescence Sensing : Coumarin-triazole derivatives of this compound have been synthesized for use as fluorescence sensors. These sensors are particularly sensitive to iron(III) ions, making them useful in analytical chemistry (Joshi et al., 2015).
Propiedades
IUPAC Name |
methyl 2-methyl-3-phenylmethoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSABQZRAXEJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262896 | |
| Record name | Methyl 2-methyl-3-(phenylmethoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59965-24-1 | |
| Record name | Methyl 2-methyl-3-(phenylmethoxy)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59965-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-3-(phenylmethoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)
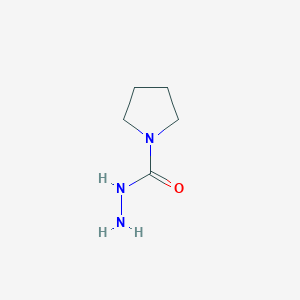
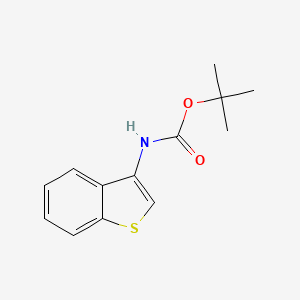
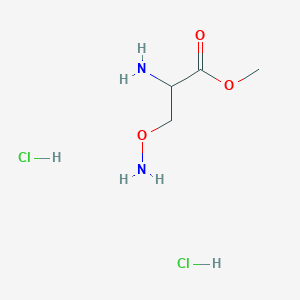

![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)
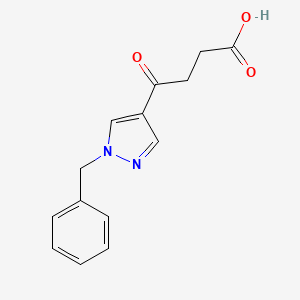


![6-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B6597125.png)
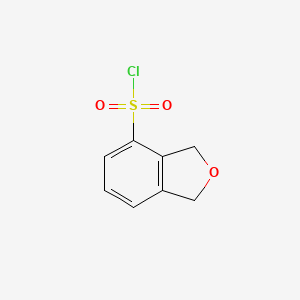


![4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6597151.png)